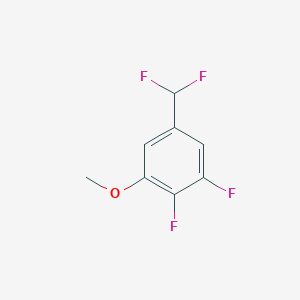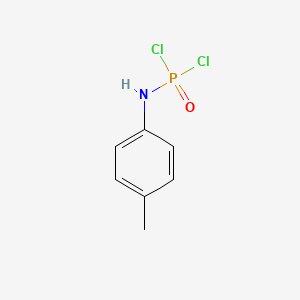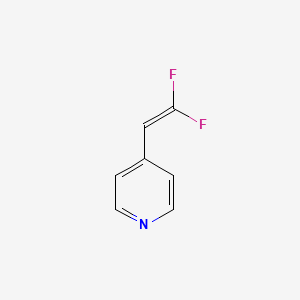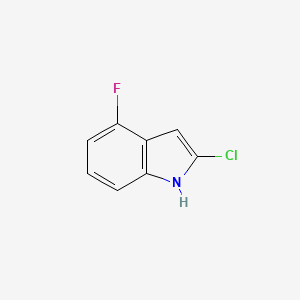
1,1-Difluoro-1-Nitro-2-Butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-1-Nitro-2-Butanone is an organic compound with the molecular formula C4H5F2NO3 It is characterized by the presence of both nitro and difluoro functional groups attached to a butanone backbone
Preparation Methods
The synthesis of 1,1-Difluoro-1-Nitro-2-Butanone can be achieved through several synthetic routes. One common method involves the fluorination of 2-butanone derivatives. . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to ensure high yields and purity of the final product.
Industrial production methods for this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and optimized reaction conditions to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
1,1-Difluoro-1-Nitro-2-Butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield amines, while oxidation can produce carboxylic acids.
Scientific Research Applications
1,1-Difluoro-1-Nitro-2-Butanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic synthesis reactions.
Biology: The compound’s reactivity and functional groups allow it to be used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential pharmaceutical applications of this compound includes its use as a precursor for the synthesis of biologically active compounds.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-1-Nitro-2-Butanone involves its interaction with molecular targets through its nitro and difluoro functional groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which can alter the structure and function of target molecules. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1,1-Difluoro-1-Nitro-2-Butanone can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-Butanone: This compound has an additional fluorine atom, which can influence its reactivity and chemical properties.
2-Butanone, 1,1-Difluoro-1-Nitro-: A closely related compound with similar functional groups but different structural arrangements.
1,1-Difluoro-2-Nitroethane: Another compound with both nitro and difluoro groups, but with a shorter carbon chain.
Properties
Molecular Formula |
C4H5F2NO3 |
|---|---|
Molecular Weight |
153.08 g/mol |
IUPAC Name |
1,1-difluoro-1-nitrobutan-2-one |
InChI |
InChI=1S/C4H5F2NO3/c1-2-3(8)4(5,6)7(9)10/h2H2,1H3 |
InChI Key |
YYDVIEHBVHOMML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C([N+](=O)[O-])(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B12837523.png)












